Zoniporide hydrochloride

Description

Overview of Na+/H+ Exchanger Isoform 1 (NHE1) in Cellular Physiology

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed integral membrane protein that plays a fundamental "housekeeping" role in virtually all mammalian cells. karger.comimrpress.com It is one of at least ten known isoforms of the Na+/H+ exchanger family, with NHE1 being the primary isoform found in the plasma membrane. imrpress.comnih.gov This protein is essential for maintaining cellular equilibrium through its various functions.

The primary and most well-understood function of NHE1 is the regulation of intracellular pH (pHi). karger.comnih.govnih.gov It actively extrudes a single intracellular proton (H+) in exchange for one extracellular sodium ion (Na+), a process that is electroneutral. karger.comnih.gov This exchange mechanism is crucial for protecting cells against intracellular acidification, which can result from metabolic processes. karger.comnih.gov When the cell's interior becomes too acidic, NHE1 is allosterically activated, leading to a rapid increase in pHi to restore balance. karger.com The importance of this function is highlighted by the fact that cells lacking NHE1 activity are highly susceptible to acidosis. karger.com

Beyond pH regulation, NHE1 is also a key player in maintaining cell volume. karger.comphysiology.org In response to cell shrinkage, often caused by exposure to a hypertonic environment, NHE1 is activated. karger.com This activation leads to an influx of Na+, which is followed by the osmotic movement of water into the cell, thereby restoring its volume in a process known as regulatory volume increase (RVI). karger.com

NHE1 facilitates the transport of ions across the plasma membrane, primarily exchanging Na+ for H+. karger.comnih.gov The energy for this exchange is derived from the sodium gradient established by the Na+/K+-ATPase pump. spandidos-publications.com This process not only affects intracellular pH and cell volume but also influences the intracellular sodium concentration. nih.gov An increase in intracellular sodium due to NHE1 activity can, in turn, affect other ion transport systems, such as the sodium-calcium exchanger, leading to an increase in intracellular calcium. ahajournals.org The transport activity of NHE1 is regulated by a C-terminal cytosolic domain, which is subject to phosphorylation and interactions with various signaling molecules. nih.govacs.org

Historical Context of NHE1 Inhibition in Therapeutic Development

The concept of Na+/H+ exchange involvement in pathology, particularly cardiac disease, has been recognized for decades. nih.gov The discovery that NHE1 is the primary isoform in the myocardium and its association with ischemia-reperfusion injury spurred the development of pharmacological inhibitors. imrpress.comnih.gov Amiloride (B1667095) was one of the first compounds identified as an NHE1 inhibitor, though it is not highly selective. patsnap.comnih.gov This led to the development of more potent and selective inhibitors, such as Cariporide (B1668443) and Eniporide (B1671292), which have been extensively studied in preclinical and clinical settings. patsnap.comresearchgate.net These early inhibitors were crucial in validating NHE1 as a therapeutic target and paved the way for the creation of newer agents like Zoniporide (B1240234). patsnap.com Despite promising preclinical data, clinical trials with some NHE1 inhibitors have yielded mixed results, highlighting the complexity of targeting this ubiquitous protein. nih.gov

Rationale for Targeting NHE1 with Zoniporide Hydrochloride

The development of this compound as a selective NHE1 inhibitor is rooted in the understanding that dysregulation of NHE1 activity contributes to the pathophysiology of several diseases. scbt.compatsnap.com

Over-activation of NHE1 is implicated in a variety of pathological conditions. In the context of cardiac ischemia, the resulting intracellular acidosis triggers excessive NHE1 activity. patsnap.com This leads to a significant influx of sodium, which in turn causes calcium overload via the sodium-calcium exchanger, contributing to cardiomyocyte injury and death. patsnap.comahajournals.org By inhibiting this process, Zoniporide is thought to protect cardiac cells from ischemia-induced damage. patsnap.com

Furthermore, NHE1 dysregulation is linked to other conditions. In some cancers, elevated NHE1 activity leads to an alkaline intracellular environment and an acidic extracellular microenvironment, which can promote tumor growth, invasion, and metastasis. nih.govfrontiersin.orgnih.gov Increased NHE1 activity is also associated with the vascular complications of diabetes and the development of diabetic nephropathy. ahajournals.org In the nervous system, NHE1 inhibition has shown neuroprotective effects in models of stroke and may play a role in the integrity of the blood-brain barrier. patsnap.complos.org The widespread physiological and pathological roles of NHE1 provide a strong rationale for the therapeutic targeting of this transporter with selective inhibitors like this compound.

Therapeutic Potential of NHE1 Modulators

Modulators of the sodium-hydrogen exchanger isoform 1 (NHE1) represent a promising class of therapeutic agents with potential applications across a range of diseases. patsnap.com By blocking the NHE1 protein, these inhibitors prevent the exchange of intracellular protons for extracellular sodium ions, leading to changes in intracellular pH and ion concentrations. patsnap.com This mechanism of action underlies their therapeutic potential in various pathological conditions. patsnap.compatsnap.com

The therapeutic areas where NHE1 modulators are being investigated include cardiovascular diseases, oncology, and neurological disorders. patsnap.compatsnap.com

Cardiovascular Diseases: A primary area of interest for NHE1 inhibitors is in cardioprotection. patsnap.com

Ischemia-Reperfusion Injury: During cardiac ischemia and reperfusion, NHE1 is activated, which can contribute to cell injury. tandfonline.com Inhibition of NHE1 is considered an effective strategy to limit this damage by preventing intracellular sodium and subsequent calcium overload. bioworld.comnih.gov Numerous studies have shown that NHE1 inhibitors can protect the heart from ischemia-reperfusion injury. frontiersin.org

Heart Failure: NHE1 activity is often increased in heart failure. tandfonline.combioworld.com Inhibiting NHE1 is being explored as a therapeutic approach to attenuate the maladaptive remodeling of the heart that contributes to heart failure. tandfonline.comnih.gov Preclinical studies suggest that NHE1 inhibitors can improve cardiac function in models of heart failure. bioworld.com

Cardiac Hypertrophy: Evidence also suggests that NHE1 may play a role in the development of cardiac hypertrophy. tandfonline.comnih.gov Studies have shown that NHE1 inhibitors can prevent hypertrophic responses in cardiomyocytes. nih.gov

Oncology: The role of NHE1 in cancer has made it a target for anticancer therapies. frontiersin.org

Tumor Growth and Metastasis: Many cancer cells have altered pH regulation that supports their growth and survival. patsnap.com NHE1 contributes to this by managing intracellular pH, creating a favorable environment for proliferation. patsnap.com Inhibiting NHE1 can disrupt this balance, potentially slowing tumor growth. patsnap.com It has also been suggested that NHE1 inhibitors could be useful in controlling metastasis. frontiersin.org

Chemosensitivity: Research indicates that NHE1 inhibitors can sensitize cancer cells to chemotherapy and radiotherapy. patsnap.comnih.gov By altering the pH of the tumor microenvironment, these inhibitors may enhance the effectiveness of other anticancer treatments. patsnap.compatsnap.com Some studies have shown that NHE1 inhibition can increase the susceptibility of cancer cells to apoptosis (cell death). nih.gov

Neurological Disorders: The neuroprotective effects of NHE1 inhibitors are also an area of active research. patsnap.com

Stroke and Traumatic Brain Injury: In conditions like stroke and traumatic brain injury, dysregulation of ion balance and pH can lead to neuronal damage. patsnap.com By stabilizing pH and preventing excessive ion accumulation, NHE1 inhibitors may help protect neurons and improve neurological outcomes. patsnap.com

Neuroinflammation: Research in animal models of ischemic stroke suggests that NHE1 inhibitors can reduce neuroinflammation and promote recovery of motor and cognitive functions. mdpi.comresearchgate.net

Investigational Areas for NHE1 Modulators

| Therapeutic Area | Potential Application | Mechanism of Action |

|---|---|---|

| Cardiovascular Disease | Ischemia-Reperfusion Injury, Heart Failure, Cardiac Hypertrophy tandfonline.comnih.gov | Prevention of intracellular sodium and calcium overload, attenuation of cardiac remodeling. tandfonline.combioworld.com |

| Oncology | Inhibition of tumor growth and metastasis, enhancement of chemosensitivity. patsnap.comfrontiersin.org | Disruption of tumor pH balance, induction of apoptosis. patsnap.comnih.gov |

| Neurological Disorders | Neuroprotection in stroke and traumatic brain injury, reduction of neuroinflammation. patsnap.commdpi.com | Stabilization of intracellular pH and ion balance, modulation of microglial function. patsnap.commdpi.com |

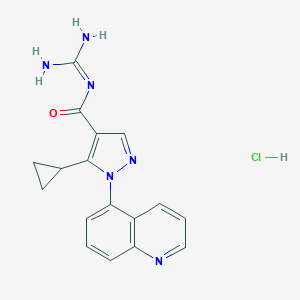

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEXNYIOROVPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058520 | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241800-97-5 | |

| Record name | Zoniporide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Zoniporide Hydrochloride

Molecular Mechanism of Na+/H+ Exchanger Isoform 1 Inhibition by Zoniporide (B1240234) Hydrochloride

Zoniporide hydrochloride exerts its effects by directly binding to and inhibiting the activity of the NHE1 protein. This inhibition is characterized by a high degree of selectivity and potency for the NHE1 isoform.

This compound demonstrates a marked selectivity for the NHE1 isoform over other NHE isoforms, such as NHE2 and NHE3. This selectivity is critical in minimizing off-target effects, as different NHE isoforms are ubiquitously expressed and perform distinct physiological roles in various tissues. Research has quantified this selectivity, revealing a significantly higher affinity of this compound for NHE1. For instance, the inhibitory constant (Ki) for human NHE1 is substantially lower than for human NHE2 and rat NHE3, indicating a much stronger binding affinity for NHE1. Specifically, Ki values have been reported to be 14 nM for human NHE1, 2200 nM for human NHE2, and 220,000 nM for rat NHE3. This demonstrates that this compound is approximately 157 times more selective for NHE1 than for NHE2, and over 15,000 times more selective for NHE1 than for NHE3.

| NHE Isoform | Inhibitory Constant (Ki) in nM |

|---|---|

| Human NHE1 | 14 |

| Human NHE2 | 2200 |

| Rat NHE3 | 220000 |

The inhibitory potency of this compound on human NHE1 is well-documented, with an IC50 value of 14 nM. patsnap.comresearchgate.netnih.gov This high potency signifies that a low concentration of the compound is sufficient to achieve a 50% inhibition of NHE1 activity. In studies using native NHE1 in adult rat ventricular myocytes, this compound exhibited a dose-dependent inhibition of NHE1 activity with an IC50 of 73 nM at 25°C, a potency that was maintained at a physiological temperature of 37°C. nih.gov Furthermore, in human platelets, where cell swelling is a surrogate marker for NHE1 activity, this compound demonstrated an IC50 of 67 nM. nih.gov This potent inhibition of NHE1 is the primary mechanism through which this compound elicits its pharmacological effects.

| Cell/System | IC50 (nM) |

|---|---|

| Human NHE1 (transfected cells) | 14 |

| Adult Rat Ventricular Myocytes (25°C) | 73 |

| Human Platelets | 67 |

Downstream Cellular and Molecular Consequences of NHE1 Inhibition

The inhibition of NHE1 by this compound sets off a cascade of cellular and molecular events, primarily stemming from the alteration of ion fluxes across the cell membrane and the resulting changes in the intracellular environment.

Under normal physiological conditions, NHE1 extrudes one proton (H+) in exchange for one sodium ion (Na+), thereby playing a crucial role in maintaining intracellular pH. patsnap.com In pathological states such as ischemia, intracellular acidosis triggers the overactivation of NHE1. patsnap.com This leads to a significant influx of Na+, which in turn reverses the function of the sodium-calcium (Na+/Ca2+) exchanger, causing an accumulation of intracellular calcium (Ca2+). patsnap.com This state of calcium overload is a key contributor to cellular injury and death. patsnap.com

This compound, by inhibiting NHE1, directly curtails the excessive influx of Na+. patsnap.com This prevention of intracellular sodium accumulation helps to maintain the normal forward mode of the Na+/Ca2+ exchanger, thus preventing the detrimental rise in intracellular Ca2+ levels. patsnap.com By stabilizing intracellular sodium and calcium homeostasis, this compound protects cells from the damaging effects of ion dysregulation. patsnap.com

The activity of NHE1 is intricately linked to various cellular signaling pathways that regulate cell growth, proliferation, and survival. While direct and extensive research on this compound's modulation of all signaling pathways is ongoing, the inhibition of NHE1 is known to influence key cascades. One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation. nih.govnih.gov The activity of NHE1 can be stimulated by growth factors through pathways involving ERK. By inhibiting NHE1, this compound may indirectly influence the downstream effects of these signaling cascades. For example, in the context of cardiac hypertrophy, where NHE1 activity is upregulated, its inhibition has been shown to attenuate the hypertrophic response, which is often mediated by pathways like MAPK/ERK.

By inhibiting the primary mechanism for proton extrusion in many cell types, this compound has a significant impact on intracellular pH and, consequently, on a multitude of pH-dependent cellular processes. These processes include cell proliferation, migration, and apoptosis. For instance, many cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular environment and an acidic extracellular milieu, which is thought to favor tumor growth and invasion. By blocking H+ extrusion via NHE1, this compound can lead to intracellular acidification, which can in turn inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov In the context of ischemia-reperfusion injury, preventing the NHE1-mediated extrusion of protons can paradoxically be protective by reducing the driving force for Na+ and subsequent Ca2+ overload. patsnap.com The ability of this compound to modulate intracellular pH is therefore a critical aspect of its mechanism of action, influencing a range of cellular behaviors in both physiological and pathological contexts. nih.govfrontiersin.orgmdpi.com

Interactions with Related Ion Transport Systems

This compound's primary mechanism of action, the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), initiates a cascade of effects that significantly influences other critical ion transport systems within the cell. The intricate relationship between intracellular pH, sodium, and calcium homeostasis means that the modulation of one system inevitably impacts the others. This is particularly evident in the context of pathological conditions such as myocardial ischemia-reperfusion injury, where the dysregulation of ion concentrations can lead to severe cellular damage. By targeting NHE-1, this compound indirectly regulates the activity of key players in calcium signaling and sodium-calcium exchange, thereby exerting its therapeutic effects.

Cross-talk with Calcium Signaling Pathways

The interaction between this compound and calcium signaling pathways is a critical aspect of its mechanism of action, primarily mediated by its effects on intracellular sodium levels. In pathophysiological states like ischemia, the intracellular environment becomes acidic due to anaerobic metabolism. This drop in pH activates the NHE-1, which attempts to restore normal pH by extruding protons from the cell in exchange for sodium ions. This leads to a significant increase in the intracellular sodium concentration ([Na+]i).

This elevation in [Na+]i is a crucial event that links NHE-1 activity to calcium signaling. A high [Na+]i alters the electrochemical gradient for sodium, which directly impacts the function of the sodium-calcium exchanger (NCX). This interplay forms the basis of the cross-talk between NHE-1 and calcium signaling pathways. Research has shown that the inhibition of NHE-1 by compounds like this compound can prevent this detrimental rise in intracellular sodium, thereby averting the subsequent calcium overload that contributes to cellular injury. patsnap.comresearchgate.net

The regulation of calcium signaling by this compound is therefore not a direct interaction with calcium channels or transporters, but rather an indirect consequence of its primary effect on NHE-1 and the subsequent maintenance of a more physiological intracellular sodium concentration. This modulation of calcium homeostasis is a key factor in the protective effects observed with this compound treatment in conditions characterized by ionic dysregulation.

Relationship to Sodium-Calcium Exchanger (NCX) Activity

The relationship between this compound and the Sodium-Calcium Exchanger (NCX) is central to the compound's therapeutic potential, particularly in cardioprotection. The NCX is a bidirectional transporter that can either extrude calcium from the cell (forward mode) or bring calcium into the cell (reverse mode), depending on the transmembrane gradients of sodium and calcium, as well as the membrane potential.

Under normal physiological conditions, the NCX primarily operates in the forward mode, contributing to the maintenance of low intracellular calcium levels. However, during ischemia, the increase in intracellular sodium, driven by the over-activation of NHE-1, can cause the NCX to switch to its reverse mode. nih.gov In this mode, the exchanger transports sodium out of the cell and calcium into the cell, leading to a rapid and significant increase in intracellular calcium concentration, a condition known as calcium overload. This calcium overload is a major contributor to cell death and tissue damage, particularly in the heart following a period of ischemia. researchgate.net

This compound, by potently and selectively inhibiting NHE-1, prevents the initial surge in intracellular sodium. nih.govnih.gov This action is crucial as it helps to maintain the normal operation of the NCX in its forward, calcium-extruding mode, thereby preventing the switch to the detrimental reverse mode. By averting this switch, this compound effectively mitigates calcium overload and its pathological consequences.

The table below summarizes the inhibitory potency of Zoniporide on NHE-1, which is the upstream event leading to the modulation of NCX activity.

| Compound | Target | Potency (IC50) | Organism | Reference |

| This compound | Human NHE-1 | 14 nM | Human | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The potent inhibition of NHE-1 by this compound underscores its ability to prevent the downstream cascade of events that includes the reversal of NCX activity. This targeted action on a key regulator of intracellular ion homeostasis highlights the sophisticated mechanistic pathway through which this compound exerts its protective effects.

Preclinical Efficacy Studies of Zoniporide Hydrochloride

Cardioprotective Effects in Ischemia-Reperfusion Injury Models

Preclinical studies have consistently shown zoniporide's efficacy in protecting the myocardium from ischemia-reperfusion injury. plos.orgnih.gov These investigations, spanning in vitro and in vivo models, highlight its ability to reduce infarct size, improve cardiac function, and suppress life-threatening arrhythmias.

Myocardial Infarct Size Reduction

Zoniporide (B1240234) has been shown to produce a marked, concentration- and dose-dependent reduction in myocardial infarct size in various animal models of ischemia-reperfusion injury. nih.gov

In an in vitro model using isolated rabbit hearts subjected to 30 minutes of regional ischemia and 120 minutes of reperfusion, zoniporide elicited a significant, concentration-dependent decrease in infarct size. nih.govnih.gov At a concentration of 50 nM, it reduced the infarct size by 83%. nih.govnih.gov The half-maximal effective concentration (EC50) in this model was determined to be 0.25 nM. nih.govnih.gov Comparatively, zoniporide was found to be 2.5- to 20-fold more potent than other NHE-1 inhibitors, eniporide (B1671292) and cariporide (B1668443), and it achieved a greater maximal reduction in infarct size than eniporide. nih.govnih.gov

These protective effects were confirmed in in vivo studies. In open-chest, anesthetized rabbits undergoing a similar ischemia-reperfusion protocol, zoniporide administered intravenously produced a dose-dependent reduction in myocardial infarct size, with a half-maximal effective dose (ED50) of 0.45 mg/kg/h. nih.govnih.gov A dose of 4 mg/kg/h resulted in a 75% decrease in the infarct area expressed as a percentage of the area-at-risk. nih.gov In a separate study on rats, zoniporide was found to cause a 1.4-fold decrease in the area of myocardial necrosis. nih.gov

Table 1: Effect of Zoniporide Hydrochloride on Myocardial Infarct Size

| Experimental Model | Key Finding | Source |

|---|---|---|

| Isolated Rabbit Heart (in vitro) | 83% reduction in infarct size at 50 nM. | nih.govnih.gov |

| Isolated Rabbit Heart (in vitro) | EC50 of 0.25 nM. | nih.govnih.gov |

| Anesthetized Rabbit (in vivo) | 75% reduction in infarct size at 4 mg/kg/h. | nih.gov |

| Anesthetized Rabbit (in vivo) | ED50 of 0.45 mg/kg/h. | nih.govnih.gov |

| Rat Heart (in vivo) | 1.4-fold decrease in the area of myocardial necrosis. | nih.gov |

Attenuation of Post-Ischemic Cardiac Contractile Dysfunction

Zoniporide has demonstrated a significant ability to preserve and improve cardiac contractile function following ischemia-reperfusion. In conscious primates, zoniporide was found to attenuate post-ischemic cardiac contractile dysfunction.

Studies using isolated, blood-perfused rat hearts in a model mimicking cardiopulmonary bypass showed that zoniporide treatment afforded significant cardioprotective benefits. nih.gov This included the improved preservation of left ventricular end-diastolic and developed pressures during the reperfusion period. nih.gov In a pig model of ventricular fibrillation and resuscitation, animals treated with zoniporide exhibited better post-resuscitation myocardial function. Specifically, the zoniporide-treated group had a significantly higher left ventricular ejection fraction and a higher cardiac index compared to the control group. The compound was also shown to preserve left ventricular compliance during ventricular fibrillation.

Table 2: Effects of Zoniporide on Post-Ischemic Cardiac Function

| Experimental Model | Parameter | Result | Source |

|---|---|---|---|

| Conscious Primates | Cardiac Contractile Dysfunction | Attenuated | |

| Isolated Rat Heart | Left Ventricular Pressures | Improved preservation | nih.gov |

| Pig Model of Ventricular Fibrillation | Left Ventricular Ejection Fraction | Higher post-resuscitation (0.57 vs 0.29) | |

| Pig Model of Ventricular Fibrillation | Cardiac Index (L·min⁻¹·m⁻²) | Higher post-resuscitation (4.8 vs 3.4) |

Impact on Ventricular Arrhythmias and Fibrillation

Zoniporide has shown anti-arrhythmic properties in the context of ischemia-reperfusion. In studies involving rats, the compound reduced both the incidence and the duration of ventricular fibrillation induced by ischemia-reperfusion. Another experimental model of rat heart ischemia-reperfusion demonstrated that zoniporide led to a 2-fold decrease in the severity of post-reperfusion arrhythmias. nih.gov

Cardioprotection Mechanisms Mediated by Calcium Homeostasis Regulation

The primary mechanism by which zoniporide exerts its cardioprotective effects is through the potent and selective inhibition of the NHE-1 protein. plos.org During myocardial ischemia, intracellular acidosis develops, which activates the NHE-1 to extrude hydrogen ions in exchange for sodium ions. patsnap.com This leads to an accumulation of intracellular sodium. patsnap.com The high intracellular sodium concentration then causes the sodium-calcium exchanger (NCX) to operate in its reverse mode, bringing excess calcium into the cell. patsnap.com This resulting intracellular calcium overload is a key driver of cell injury and death during reperfusion. patsnap.com

Zoniporide interrupts this process at a critical step. By inhibiting NHE-1, it prevents the initial large influx of sodium, which in turn attenuates the subsequent calcium overload. patsnap.com This mechanism is considered a principal way NHE-1 inhibitors afford protection during myocardial ischemia and reperfusion. nih.gov Therefore, zoniporide's cardioprotective role is fundamentally linked to its ability to regulate and prevent the disruption of calcium homeostasis in cardiomyocytes under ischemic stress.

Investigations in Other Organ Systems

Role in Maintaining Blood-Brain Barrier Integrity

The role of NHE-1 inhibition in the context of the central nervous system and blood-brain barrier (BBB) integrity has also been explored. The NHE-1 isoform is the primary regulator of pH in the central nervous system and is expressed in the endothelial cells that form the BBB. nih.govnih.gov Previous studies have indicated that pharmacological inhibition of NHE-1 can prevent BBB damage and has neuroprotective effects in experimental stroke models. nih.gov

A study using zoniporide as a specific NHE-1 inhibitor investigated the role of this exchanger in BBB integrity. nih.gov The results showed that pharmacologic inhibition of NHE-1 with zoniporide mitigated the paracellular uptake of radiolabeled sucrose (B13894) in an in vitro model. nih.govnih.gov This finding suggests that functional NHE-1 is involved in the maintenance of the BBB. nih.govnih.gov The dysregulation of NHE-1 may contribute to breaches in BBB integrity. nih.govnih.gov

Modulation of Matrix Metalloproteinase Activity in Cancer Models

Extensive literature searches did not yield any preclinical studies specifically investigating the effects of this compound on the modulation of matrix metalloproteinase (MMP) activity in cancer models.

This compound is characterized in scientific literature as a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). patsnap.comnih.gov The primary focus of preclinical research on this compound has been its potential therapeutic applications in cardiovascular conditions, particularly in mitigating ischemia-reperfusion injury by preventing intracellular pH dysregulation and subsequent calcium overload. patsnap.com

Matrix metalloproteinases are a family of enzymes that play a critical role in the remodeling of the extracellular matrix. nih.govnih.govmdpi.com In the context of oncology, MMPs are known to be involved in processes such as tumor invasion, metastasis, and angiogenesis. frontiersin.org However, the available scientific data on this compound does not indicate any direct investigation into its potential to modulate the activity of these enzymes in cancer-related preclinical models.

Therefore, there is no published data to report on the detailed research findings or to generate data tables regarding the modulation of MMP activity by this compound in cancer models.

Pharmacokinetic and Metabolic Research on Zoniporide Hydrochloride

Absorption, Distribution, and Elimination Profiles

Zoniporide (B1240234) hydrochloride's movement and fate within the body have been characterized in several preclinical models. The primary route of clearance for zoniporide is metabolism, with biliary excretion being the main path for elimination. nih.gov Following intravenous administration in humans, approximately 57% of the dose was recovered in the feces, indicating that bile is the principal excretion route. nih.gov

Research indicates that zoniporide exhibits moderate binding to plasma proteins. medchemexpress.comnih.gov In rats, specific studies have quantified this binding, showing that 54% of the compound is bound to plasma proteins. nih.gov

Table 1: Plasma Protein Binding of Zoniporide

| Species | Plasma Protein Binding (%) |

|---|

The systemic clearance of zoniporide is primarily driven by metabolic processes. nih.gov The elimination half-life, a measure of how long the compound remains in the body, varies between preclinical species. In monkeys, the half-life has been reported as 1.5 hours, while in rats, it is shorter, at 0.5 hours. medchemexpress.comnih.gov

Table 2: Elimination Half-Life of Zoniporide in Preclinical Species

| Species | Half-Life (t1/2) |

|---|---|

| Monkey | 1.5 hours medchemexpress.comnih.gov |

Metabolism of Zoniporide Hydrochloride

The biotransformation of zoniporide is a key determinant of its pharmacokinetic profile and varies across different species.

Zoniporide is converted into several metabolites, with one major active metabolite being identified. medchemexpress.comnih.gov In humans, the primary circulating and excretory metabolite is 2-Oxozoniporide, designated as M1. nih.gov

Other metabolites have also been detected. M2, formed through the hydrolysis of the guanidine (B92328) group to a carboxylic acid, was found in human feces, accounting for 17% of the administered dose. nih.gov Another metabolite, M3, also resulting from hydrolysis, constituted 6.4% of the circulating radioactivity in human plasma. nih.gov

Cross-species comparisons reveal significant differences in metabolite profiles. The major human metabolite, M1 (2-Oxozoniporide), was not detected in dogs but was present at comparable levels in the plasma of humans and rats. nih.gov Conversely, the concentration of the M3 metabolite was higher in rats than in either humans or dogs. nih.gov The M2 metabolite was only identified in human fecal extracts. nih.gov

Table 3: Primary Metabolites of Zoniporide

| Metabolite | Chemical Modification | Location Detected (Human) |

|---|---|---|

| M1 (2-Oxozoniporide) | Oxidation | Plasma, Excreta nih.gov |

| M2 | Hydrolysis of guanidine moiety | Feces nih.gov |

| M3 | Hydrolysis of guanidine moiety | Plasma nih.gov |

The enzyme aldehyde oxidase (AO) plays a critical role in the metabolism of zoniporide. ijcpa.in This cytosolic enzyme is responsible for the formation of the major metabolite, M1 (2-Oxozoniporide), in humans. nih.gov The significant contribution of this enzyme has been confirmed by studies showing that zoniporide clearance is substantially reduced in the presence of an aldehyde oxidase inhibitor. yorkbio.com

In vitro studies using human liver S9 fractions and cytosol have been instrumental in elucidating the metabolic pathways of zoniporide. ijcpa.innih.gov These studies confirmed that the conversion of zoniporide to its primary metabolite, 2-Oxozoniporide, is catalyzed by aldehyde oxidase. nih.gov Kinetic analysis of this biotransformation in human liver cytosol determined the Michaelis constant (Km) to be 3.4 µM and the maximum velocity (Vmax) to be 74 pmol/min/mg of protein. nih.gov

In vitro models have also highlighted marked interspecies differences in zoniporide metabolism. nih.gov While most animal species studied, including rats and mice, convert zoniporide to 2-Oxozoniporide, this metabolic pathway is absent in dogs and cats. yorkbio.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Oxozoniporide |

Role of Aldehyde Oxidase in this compound Biotransformation

Inter-Species Variation in Aldehyde Oxidase Activity

The metabolism of this compound is characterized by significant inter-species variation, primarily driven by differences in the activity of aldehyde oxidase (AO). This enzyme is responsible for the conversion of zoniporide to its major human metabolite, 2-oxozoniporide (M1). nih.gov In vitro studies utilizing S9 fractions from various species have revealed marked differences in the formation of this metabolite.

While most animal species evaluated, including rats, monkeys, and rabbits, are capable of metabolizing zoniporide to 2-oxozoniporide, dogs and cats have been shown to be deficient in this specific metabolic pathway. nih.gov This absence of AO-mediated metabolism in commonly used preclinical species like the dog highlights the challenges in selecting appropriate animal models for pharmacokinetic and toxicological studies of zoniporide.

| Species | Metabolism to 2-Oxozoniporide (M1) | Kinetic Parameters (Human Data) |

|---|---|---|

| Human | Yes | KM: 3.4 µM; Vmax: 74 pmol/min/mg protein nih.gov |

| Rat | Yes | Data not available in a comparative format |

| Monkey | Yes | Data not available in a comparative format |

| Rabbit | Yes | Data not available in a comparative format |

| Dog | No nih.gov | Not applicable |

| Cat | No nih.gov | Not applicable |

Gender and Strain Differences in Metabolism

Further complicating the metabolic profile of zoniporide are gender and strain-related differences observed in some animal species.

In humans, in vitro studies have shown that the KM and Vmax for zoniporide oxidation are similar between males and females, suggesting a lack of significant gender-based disparity in its metabolism. nih.gov However, this is not consistent across all species. Some animal models have exhibited gender differences, particularly in the Vmax of the AO-catalyzed reaction. nih.gov

Strain differences have also been identified as a variable in the metabolism of zoniporide. For example, in vitro studies comparing Wistar Han and Sprague Dawley rats have indicated potential differences in the clearance of zoniporide, with Wistar Han rats showing a higher clearance rate. While comprehensive quantitative data are limited, these findings underscore the importance of careful strain selection in preclinical studies to ensure the most relevant data for human extrapolation.

| Factor | Species | Observed Difference |

|---|---|---|

| Gender | Human | Similar KM and Vmax between males and females. nih.gov |

| Gender | Animals | Some species show gender differences in Vmax. nih.gov |

| Strain | Rat | Potential for higher clearance in Wistar Han vs. Sprague Dawley rats. |

Implications for Preclinical to Clinical Translation

The pronounced inter-species variations in the aldehyde oxidase-mediated metabolism of zoniporide have significant implications for the translation of preclinical findings to clinical practice. The lack of a single animal species that accurately mimics human AO activity for all substrates, including zoniporide, presents a major challenge in drug development. xenotech.com

Preclinical animal models are crucial for assessing the safety and efficacy of new chemical entities. However, if the metabolic profile of a drug in the selected animal model differs significantly from that in humans, the predictive value of these studies can be compromised. For zoniporide, the absence of its major human metabolite, 2-oxozoniporide, in dogs means that this species may not be suitable for evaluating the full toxicological profile of the drug as it would be experienced in humans. nih.govnih.gov

Conversely, while rats do produce 2-oxozoniporide, the total body burden of this metabolite has been shown to be greater in rats than in humans. nih.gov This could potentially lead to an overestimation of the effects or toxicities associated with this metabolite in preclinical rat studies. These discrepancies necessitate a careful and considered approach to the selection of animal models and the interpretation of preclinical data. The challenges in accurately predicting human pharmacokinetics and potential safety liabilities from animal studies due to these metabolic differences can contribute to the attrition of drug candidates during clinical development.

Drug-Drug Interaction Potential

The primary route of metabolism for zoniporide through aldehyde oxidase suggests a potential for drug-drug interactions with compounds that inhibit or induce this enzyme. To date, there is a lack of specific clinical drug-drug interaction studies published for this compound. However, in vitro evidence indicates that the clearance of zoniporide can be significantly affected by AO inhibitors.

For instance, the known aldehyde oxidase inhibitor hydralazine (B1673433) has been shown to substantially reduce the in vitro clearance of zoniporide. This finding suggests that co-administration of zoniporide with potent AO inhibitors could lead to increased plasma concentrations of the parent drug, potentially altering its efficacy and safety profile.

At present, there is no available information to suggest that this compound is a significant substrate, inhibitor, or inducer of the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs. Therefore, the primary focus for potential pharmacokinetic drug-drug interactions with zoniporide remains centered on its metabolism by aldehyde oxidase. Further clinical studies would be necessary to fully characterize the drug-drug interaction profile of this compound.

Safety and Tolerability Assessments of Zoniporide Hydrochloride in Preclinical Models

Evaluation of Potential Organ-Specific Adverse Effects

Preclinical safety evaluations of zoniporide (B1240234) have identified the nervous system as a primary target for toxicity. Histopathological and functional changes were noted in select parts of the peripheral nervous system in studies lasting for one month.

In a one-month study in dogs, minimal to marked proximal nerve fiber degeneration was observed in the dorsal root ganglia (DRG), with minimal nerve fiber degeneration also noted in the dorsal roots and funiculi of the spinal cord. Minimal nerve fiber degeneration of equivocal significance was also seen in various peripheral nerves. These findings pointed towards a specific impact on peripheral sensory nerve fibers.

Assessment of Neurotoxicological Profile

The neurotoxic effects of zoniporide have been a key finding in preclinical safety assessments, with evidence of a peripheral sensory axonopathy.

In a one-month study where zoniporide was administered via continuous intravenous infusion to rats, dose-dependent, minimal, focal, or multifocal nerve fiber (axonal) degeneration was observed in the spinal cord and/or sciatic nerve. A follow-up study in rats further detailed these findings, revealing axonal degeneration in the spinal cord (dorsal funiculus), dorsal roots, dorsal root ganglia (DRG), and the radial, sciatic, and tibial nerves. Functionally, this was accompanied by a slowing of caudal nerve conduction velocity.

Similarly, in a one-month dog study, impairment of the patellar reflex and associated postural reaction changes were observed. These functional deficits were correlated with microscopic findings of nerve fiber degeneration.

It is noteworthy that these neurotoxic effects, including histological and functional changes, were observed in one-month studies but were not detected in two-week studies, even at similar or higher doses.

Below is a summary of the key neurotoxicological findings in preclinical models:

| Species | Duration of Study | Key Findings |

| Rat | 1-Month | - Dose-dependent, minimal, focal, or multifocal nerve fiber (axonal) degeneration in the spinal cord and/or sciatic nerve.- Slowing of caudal nerve conduction velocity.- Axonal degeneration in the spinal cord (dorsal funiculus), dorsal roots, dorsal root ganglia (DRG), radial, sciatic, and tibial nerves. |

| Dog | 1-Month | - Impairment of the patellar reflex and associated postural reaction changes.- Minimal to marked proximal nerve fiber degeneration in the dorsal root ganglia (DRG).- Minimal nerve fiber degeneration in the dorsal roots and funiculi of the spinal cord. |

Comparative Studies with Other Therapeutic Agents

Comparison with Other NHE1 Inhibitors

Zoniporide (B1240234) hydrochloride has been extensively evaluated against other inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), primarily focusing on its relative potency, efficacy, and cardioprotective effects.

Relative Potency and Efficacy

Research has demonstrated that zoniporide is a more potent and highly selective NHE1 inhibitor compared to other compounds in its class, such as cariporide (B1668443) and eniporide (B1671292). doi.orgnih.govnih.gov In vitro studies using fibroblast cell lines that overexpress human NHE isoforms revealed that zoniporide inhibits human NHE1 with a greater potency than both eniporide and cariporide. nih.gov Specifically, zoniporide was found to be 1.64 to 2.6 times more potent at inhibiting human NHE1. nih.gov

Furthermore, zoniporide exhibits greater selectivity for NHE1 over other isoforms like NHE2. nih.gov It was found to be 157-fold selective for NHE1 versus NHE2, a significantly higher selectivity compared to eniporide (27-fold) and cariporide (49-fold). nih.gov In studies on native sarcolemmal NHE activity in rat ventricular myocytes, zoniporide also showed higher potency than cariporide. nih.gov

The following table summarizes the comparative inhibitory potency of these NHE1 inhibitors.

| Compound | IC50 (Human NHE1) | IC50 (Rat Ventricular Myocytes at 25°C) |

| Zoniporide | 14 nM nih.govnih.gov | 73 nM nih.gov |

| Eniporide | 23 nM nih.gov | Not Available |

| Cariporide | 36 nM nih.gov | 130 nM nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Differential Effects on Cardioprotection

The enhanced potency of zoniporide translates to superior cardioprotective efficacy in preclinical models of myocardial ischemia-reperfusion injury. doi.org In isolated rabbit heart experiments, zoniporide demonstrated a concentration-dependent reduction in infarct size, proving to be approximately 2.5-fold more potent than eniporide and 20-fold more potent than cariporide in this regard. doi.orgnih.gov

The table below outlines the comparative efficacy in reducing myocardial infarct size in an isolated rabbit heart model.

| Compound | EC50 (Infarct Size Reduction) | Maximum Infarct Size Reduction |

| Zoniporide | 0.25 nM doi.orgnih.gov | 83% doi.orgnih.gov |

| Eniporide | 0.69 nM doi.orgnih.gov | 58% doi.org |

| Cariporide | 5.11 nM doi.orgnih.gov | Equivalent to Zoniporide doi.org |

EC50: The half maximal effective concentration, indicating the concentration of a drug that induces a response halfway between the baseline and maximum.

Both zoniporide and cariporide have been shown to afford significant cardioprotective benefits in experimental models that mimic cardioplegic arrest during cardiopulmonary bypass surgery. nih.gov This includes improved preservation of left ventricular function and attenuation of myocardial neutrophil accumulation following ischemia and reperfusion. nih.gov

Comparative Analysis with Calcium Channel Modulators

A direct comparative analysis between zoniporide and calcium channel modulators (also known as calcium channel blockers) highlights distinct mechanisms of action aimed at mitigating ischemia-reperfusion injury.

Zoniporide's primary mechanism involves the selective inhibition of the NHE1 transporter. patsnap.com During myocardial ischemia, intracellular acidosis activates NHE1, which extrudes protons from the cell in exchange for sodium ions. This leads to an intracellular sodium overload, which in turn reverses the action of the sodium-calcium exchanger, causing a subsequent influx of calcium and leading to calcium overload, a key driver of cell injury and death. patsnap.com By inhibiting NHE1, zoniporide prevents the initial sodium influx, thereby indirectly preventing the subsequent damaging calcium overload. patsnap.com

In contrast, calcium channel blockers exert their effects by directly blocking the entry of calcium into cells through L-type voltage-gated calcium channels. frontiersin.orgyoutube.com These drugs are categorized into different chemical classes, such as dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem), which have varying selectivity for cardiac versus vascular smooth muscle cells. frontiersin.orgnih.gov Their therapeutic effect in myocardial ischemia is achieved by reducing myocardial oxygen demand and increasing oxygen supply through vasodilation and, for some agents, by reducing heart rate and contractility. nih.govnih.gov

A key distinguishing feature is their response under different physiological conditions. For instance, the cardioprotective efficacy of NHE1 inhibitors like zoniporide is maintained under hypothermic conditions, which is particularly relevant for procedures like cardioplegic arrest during cardiac surgery. nih.gov This contrasts with L-type calcium channel blockers, whose activity can be affected by temperature changes.

While both classes of drugs ultimately address the issue of calcium-mediated cellular damage in myocardial ischemia, their upstream targets are fundamentally different. Zoniporide targets the sodium-hydrogen exchange to indirectly regulate calcium, whereas calcium channel blockers directly target calcium influx channels.

Synergistic or Additive Effects in Combination Therapies

Based on the conducted search, no specific research findings detailing the synergistic or additive effects of zoniporide hydrochloride in combination therapies with other therapeutic agents were identified.

Advanced Research Methodologies and Models in Zoniporide Hydrochloride Studies

In Vitro Experimental Models

In vitro models offer a controlled environment to dissect the molecular interactions of Zoniporide (B1240234) hydrochloride with its target, NHE-1, and to quantify its inhibitory effects.

Cellular assays are fundamental in determining the specific inhibitory activity of Zoniporide hydrochloride against the NHE-1 isoform. Studies have demonstrated that this compound is a potent inhibitor of human NHE-1, with a reported half-maximal inhibitory concentration (IC50) of 14 nM. nih.govmedchemexpress.com A key aspect of its pharmacological profile is its selectivity for NHE-1 over other NHE isoforms. Research indicates that this compound exhibits over 150-fold greater selectivity for NHE-1 compared to other isoforms, highlighting its specificity. nih.govmedchemexpress.com

| Parameter | Value | Reference |

|---|---|---|

| Human NHE-1 IC50 | 14 nM | nih.govmedchemexpress.com |

| Selectivity vs. other NHE isoforms | >150-fold | nih.govmedchemexpress.com |

The NHE-1-dependent swelling of human platelets serves as a functional ex vivo assay to evaluate the potency of NHE-1 inhibitors. This compound has been shown to potently inhibit this process, with an IC50 value of 59 nM. medchemexpress.com In studies involving animal models, this compound demonstrated a 93% inhibition of NHE-1-mediated platelet swelling in rabbits, further confirming its efficacy in a biological system. nih.govnih.gov

| Assay | Species | Result | Reference |

|---|---|---|---|

| Ex vivo NHE-1-dependent swelling | Human | IC50 = 59 nM | medchemexpress.com |

| NHE-1-mediated platelet swelling | Rabbit | 93% inhibition | nih.govnih.gov |

To directly measure the inhibition of the exchanger's primary function, radiotracer-based ion uptake studies are employed. These experiments utilize radioactive isotopes to track the movement of ions across the cell membrane. Research has shown that this compound inhibits NHE-1 dependent 22Na+ (a radioactive isotope of sodium) uptake in vitro, with an IC50 value of 14 nM, corroborating the findings from cellular activity assays. rndsystems.com

In Vivo Animal Models

Animal models are indispensable for evaluating the physiological effects of this compound in a whole-organism context, particularly its cardioprotective properties.

Models of myocardial ischemia-reperfusion injury are critical for assessing the potential of NHE-1 inhibitors to protect the heart muscle from damage caused by the restoration of blood flow after a period of ischemia. In an in vitro rabbit model using an isolated heart (Langendorff preparation), this compound demonstrated a concentration-dependent reduction in infarct size, with a half-maximal effective concentration (EC50) of 0.25 nM. nih.govnih.gov At a concentration of 50 nM, it reduced infarct size by 83%. nih.govnih.gov

In in vivo studies using open-chest, anesthetized rabbits, this compound also produced a dose-dependent reduction in infarct size, with a half-maximal effective dose (ED50) of 0.45 mg/kg/h. nih.govnih.gov Comparative studies have shown Zoniporide to be 2.5 to 20 times more potent than eniporide (B1671292) and cariporide (B1668443), respectively, in reducing infarct size in these models. nih.govnih.gov

| Model | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Isolated Heart (Langendorff) | Rabbit | EC50 for infarct size reduction | 0.25 nM | nih.govnih.gov |

| Open-Chest Anesthetized | Rabbit | ED50 for infarct size reduction | 0.45 mg/kg/h | nih.govnih.gov |

Ischemia-reperfusion can also lead to life-threatening arrhythmias, such as ventricular fibrillation. The efficacy of this compound in mitigating these events has been investigated in rat models. Studies have shown that this compound reduced both the incidence and the duration of ventricular fibrillation induced by ischemia-reperfusion. nih.gov

Advanced Imaging and Hemodynamic Monitoring in Preclinical Studies

In the preclinical evaluation of cardioprotective agents such as zoniporide, advanced imaging and hemodynamic monitoring are crucial for assessing efficacy and physiological impact. While studies on zoniporide confirmed its ability to reduce myocardial infarct size in animal models without negatively affecting hemodynamics or cardiac function, detailed descriptions of the specific advanced imaging modalities used in these particular studies are not extensively detailed in the available literature. nih.gov However, the standard preclinical research environment for such compounds utilizes a range of sophisticated techniques to investigate therapeutic effects non-invasively. ox.ac.ukoncoray.de

Small-animal in vivo imaging modalities are critical components of modern biomedical research. nukleertipseminerleri.org Techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), computed tomography (CT), and magnetic resonance imaging (MRI) are adapted for use in laboratory animals. oncoray.denukleertipseminerleri.org These methods allow for longitudinal studies in the same animal, providing insights into anatomical and functional changes over time. ox.ac.uk For a compound like zoniporide, which targets ischemia-reperfusion injury, these imaging tools would be invaluable for visualizing the extent of cardiac tissue damage, monitoring cardiac function, and observing the drug's effect on a molecular level. nih.govpatsnap.com Multimodality systems, such as PET/MRI, are increasingly popular as they combine the high-resolution anatomical data of MRI with the sensitive functional information from PET, offering a more complete picture of the pathophysiological process under investigation. nukleertipseminerleri.org

Hemodynamic monitoring is essential for understanding the cardiovascular effects of a new therapeutic agent. Preclinical studies on zoniporide in anesthetized rabbits involved assessments that confirmed the compound did not adversely affect cardiac function. nih.gov Modern preclinical hemodynamic monitoring can range from invasive methods, requiring arterial or venous catheters to measure blood pressure and cardiac output, to newer, non-invasive technologies. nih.gov These non-invasive systems can continuously monitor blood pressure and blood flow, providing a dynamic view of the cardiovascular system's response to a drug without the confounding effects of anesthesia and surgery required for invasive measurements. nih.gov This allows for a more refined understanding of a drug's direct effects on cardiovascular stability. nih.gov

Biochemical and Enzymatic Characterization Techniques

The metabolic pathway of zoniporide has been characterized using Michaelis-Menten kinetics, particularly for its conversion to the major metabolite, 2-oxozoniporide (M1). nih.govnih.gov This conversion is catalyzed by the enzyme aldehyde oxidase (AO). nih.govnih.gov In studies using human liver subcellular fractions, the kinetics of this specific metabolic reaction were determined. nih.gov The analysis revealed a Michaelis constant (Km) of 3.4 µM and a maximum velocity (Vmax) of 74 pmol/min/mg protein for the formation of 2-oxozoniporide. nih.gov

Kinetic studies have been conducted across various species that metabolize zoniporide to M1, revealing significant differences in Km, Vmax, and intrinsic clearance (Clint) for the oxidation of zoniporide. nih.gov While the Km and Vmax for zoniporide oxidation were similar between male and female human S9 fractions, gender-related differences were noted in some animal species, particularly in the Vmax value. nih.gov

Below is an interactive data table summarizing the Michaelis-Menten kinetic parameters for the metabolism of zoniporide to 2-oxozoniporide in humans.

| Parameter | Value | Enzyme | Species | Source |

|---|---|---|---|---|

| Km (Michaelis constant) | 3.4 µM | Aldehyde Oxidase | Human | nih.gov |

| Vmax (Maximum velocity) | 74 pmol/min/mg protein | Aldehyde Oxidase | Human | nih.gov |

The in vitro metabolism of zoniporide has been extensively investigated using liver S9 fractions from a variety of species, including humans and common preclinical pharmacology and toxicology models. nih.gov S9 fractions are subcellular preparations obtained from tissue homogenates (usually liver) that contain both microsomal and cytosolic enzymes. ctfassets.netnih.gov This composition makes them a valuable tool for studying both Phase I and Phase II metabolic reactions of xenobiotics. nih.gov

In studies with zoniporide, S9 fractions were used to explore its metabolic fate. nih.gov These experiments demonstrated that zoniporide is converted to its primary metabolite, 2-oxozoniporide (M1), in all tested animal species except for dogs and cats. nih.gov The protocol for such studies typically involves incubating the test compound (zoniporide) with the S9 fraction in a buffered solution. ijcpa.inresearchgate.net To facilitate enzymatic activity, essential cofactors are added, such as an NADPH-regenerating system for Phase I oxidation. ctfassets.netresearchgate.net The reaction is incubated at a physiological temperature (e.g., 37°C), and samples are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites, which are then analyzed using techniques like LC-MS/MS. ijcpa.in For zoniporide, an effective incubation time of 90 minutes was established for use in metabolic stability and inhibition assays. ijcpa.in

Aldehyde oxidase (AO) is a key enzyme in the Phase I metabolism of zoniporide. nih.gov Due to significant species differences in AO expression and activity, predicting human metabolism from preclinical animal models can be challenging. nih.govxenotech.com This has led to the development of more refined in vitro assessment systems.

A novel application within these systems is the use of zoniporide itself as a probe substrate. Because zoniporide is primarily metabolized by AO, it can serve as a reliable positive control to validate the metabolic activity of in vitro systems, such as S9 fractions or hepatocytes. ijcpa.in This helps in assessing the AO-mediated metabolic rates of new chemical entities, ensuring that the in vitro system being used has competent AO activity. ijcpa.in The rate of conversion of a substrate like zoniporide is dependent on the source and lot of the S9 fraction, making a positive control essential for validating results. ijcpa.in By confirming the metabolism of a known AO substrate like zoniporide, researchers can have greater confidence in the data generated for novel compounds. ijcpa.in

Emerging Therapeutic Areas and Future Research Directions

Expanding Applications Beyond Cardioprotection

The role of NHE-1 in cellular stress responses is not limited to cardiac tissue. Its ubiquitous nature has led to investigations into the utility of its inhibitors, including zoniporide (B1240234), in other clinical contexts.

The potential application of NHE-1 inhibitors in cerebrovascular diseases like ischemic stroke presents a complex picture. On one hand, the fundamental mechanism of NHE-1 hyperactivity contributing to neuronal injury after ischemia is similar to that in the heart. Inhibition of NHE-1 has been shown to offer neuroprotective effects in preclinical models. For instance, studies with the NHE-1 inhibitor amiloride (B1667095) demonstrated reduced neuronal death and decreased accumulation of zinc, a contributor to cell death, in the hippocampus following global cerebral ischemia. mdpi.com This suggests a potential therapeutic window for NHE-1 inhibition to mitigate brain damage after a stroke. mdpi.comnih.gov

On the other hand, clinical trials with related NHE-1 inhibitors have raised safety concerns. The "Guard in Ischemia Against Necrosis" (GUARDIAN) trial, which tested cariporide (B1668443) in patients undergoing coronary artery bypass graft surgery, revealed an increased incidence of ischemic strokes in a subgroup of patients, despite potential cardiac benefits. nih.govnih.gov This adverse outcome highlights the challenges in translating the neuroprotective effects seen in animal models to clinical reality and underscores the need for caution. These findings suggest that while the target remains promising, the therapeutic index and specific properties of the inhibitor are critical for success in treating cerebrovascular conditions.

The function of NHE-1 in maintaining cellular pH homeostasis is particularly critical in the context of cancer. nih.gov Many tumor cells exhibit a reversed pH gradient, with a more alkaline intracellular pH (pHi) and a more acidic extracellular pH (pHe), which promotes proliferation, invasion, and resistance to therapy. nih.gov NHE-1 is a primary driver of this proton reversal. nih.gov Consequently, inhibiting NHE-1 is being explored as a highly selective anticancer strategy. nih.gov Preclinical studies have shown that NHE-1 inhibitors can trigger growth arrest, inhibit glycolysis, and induce selective apoptosis in tumor cells. nih.gov Specifically, zoniporide has been found to inhibit the activity of matrix metalloproteinases (MMP-2/9) and reduce invasion in breast cancer cells. This positions NHE-1 inhibitors as a potential new class of oncology drugs, targeting a fundamental metabolic characteristic of many malignancies.

Beyond cancer, any pathology involving abnormal ion channel function, sometimes referred to as a "channelopathy," could theoretically benefit from agents that restore ionic balance. nih.gov Diseases characterized by dysregulation of sodium, calcium, or proton transport are potential areas for future exploration of zoniporide and similar compounds. nih.gov

Elucidation of Broader Calcium Signaling Pathway Interactions

A primary mechanism through which zoniporide exerts its protective effects is by interrupting a detrimental cascade that leads to cellular calcium overload. patsnap.comresearchgate.net This interaction is a critical aspect of its function.

Under ischemic conditions, the lack of oxygen forces cells into anaerobic metabolism, leading to the production of lactic acid and a subsequent drop in intracellular pH (acidosis). patsnap.com To counteract this, the NHE-1 transporter becomes hyperactive, pumping hydrogen ions (H+) out of the cell in exchange for sodium ions (Na+). patsnap.com While this temporarily alleviates the acidosis, it results in a significant accumulation of intracellular sodium. patsnap.com

This high intracellular sodium concentration alters the function of another crucial ion transporter, the sodium-calcium exchanger (NCX). researchgate.netnih.gov Normally, the NCX pumps calcium out of the cell; however, when intracellular sodium levels are excessively high, the exchanger can reverse its direction, importing calcium into the cell. patsnap.com This influx leads to toxic calcium overload, which activates degradative enzymes, damages mitochondria, and can trigger programmed cell death (apoptosis), exacerbating tissue injury. patsnap.comresearchgate.net

Zoniporide, by directly inhibiting NHE-1, prevents the initial, excessive influx of sodium. patsnap.com This action preserves the normal function of the sodium-calcium exchanger, thereby preventing the subsequent and damaging calcium overload. researchgate.net Thus, zoniporide's regulation of calcium signaling is an indirect but powerful consequence of its primary action on sodium-hydrogen exchange. patsnap.comresearchgate.net

Development of Next-Generation NHE-1 Inhibitors

The development of NHE-1 inhibitors has evolved significantly over time. Early research utilized less specific compounds like amiloride, which also affected other ion transport systems. nih.gov The subsequent development of "second-generation" inhibitors, including the benzoylguanidine derivative cariporide and the pyrazolylguanidine derivative zoniporide, offered much greater potency and selectivity for the NHE-1 isoform. nih.gov

The table below compares the in-vitro potency of zoniporide with other notable NHE-1 inhibitors.

| Compound | Target | Potency (IC50/EC50) | Selectivity |

| Zoniporide | Human NHE-1 | IC50 = 14 nM | >150-fold vs other NHE isoforms |

| Zoniporide | Rabbit Myocardial Injury | EC50 = 0.25 nM | N/A |

| Cariporide | N/A | N/A | N/A |

| Eniporide (B1671292) | N/A | N/A | N/A |

Data sourced from multiple preclinical studies. medchemexpress.com

Despite the high potency and selectivity of compounds like zoniporide, the mixed results and adverse events in large-scale clinical trials (such as the stroke risk observed with cariporide) have spurred further research. nih.govnih.gov The focus is now on developing novel compounds that are structurally distinct from the previous generation. nih.gov One promising direction is the creation of non-guanidine derived NHE-1 inhibitors, which may help to alleviate some of the detrimental side effects observed in past trials. nih.gov The goal is to create a third generation of inhibitors that retain high potency and selectivity while offering a superior safety profile, potentially enabling the successful clinical application of this therapeutic strategy.

Translational Research Challenges and Opportunities

The journey of zoniporide and other NHE-1 inhibitors from laboratory discovery to clinical application highlights significant challenges in translational research.

A major hurdle has been the difficulty in replicating the robustly positive results from preclinical animal studies in human clinical trials. patsnap.com Zoniporide demonstrated impressive efficacy in animal models, significantly reducing infarct size and improving cardiac function. patsnap.com

Summary of Zoniporide Preclinical Findings

| Model | Finding | Efficacy Metric |

|---|---|---|

| Anesthetized Rabbit | Dose-dependent reduction in infarct size | ED50 = 0.45 mg/kg/h |

| Human Platelets (ex vivo) | Potent inhibition of NHE-1-dependent swelling | IC50 = 59 nM |

Data sourced from preclinical studies. medchemexpress.com

However, the transition from controlled animal models to complex human disease has been fraught with obstacles. patsnap.com Factors contributing to this translational gap include:

Differences in Pathology: The pathophysiology of cardiac events in animal models may not fully mirror the complexity of human disease. patsnap.com

Patient Heterogeneity: Human populations have wide variations in genetics, comorbidities, and demographics, which can influence drug response. patsnap.com

Dosing and Safety: Establishing the correct therapeutic dose in humans to achieve efficacy without causing adverse effects has proven difficult, as evidenced by the cerebrovascular complications seen in trials of related drugs. nih.gov

These challenges underscore the need for more sophisticated preclinical models and better-designed clinical trials that can more accurately predict human outcomes. The opportunity lies in leveraging the knowledge gained from past trials to refine patient selection, optimize dosing regimens, and develop novel inhibitors with wider therapeutic windows. patsnap.comnih.gov

Biomarker Identification for Therapeutic Response

To date, specific biomarkers to predict or monitor the therapeutic response to Zoniporide hydrochloride have not been definitively established in clinical studies. However, based on its primary indication for cardioprotection, several established and novel cardiac biomarkers could be employed to assess its efficacy.

Established biomarkers for gauging cardioprotective effects include creatine (B1669601) kinase-MB (CK-MB), cardiac troponins (cTnT and cTnI), and natriuretic peptides (BNP and NT-proBNP). westminster.ac.uk A reduction in the levels of these markers post-ischemic event in patients treated with Zoniporide would indicate a positive therapeutic response. westminster.ac.uk Among emerging biomarkers, ischemia-modified albumin (IMA) is a candidate for the early detection of cardiac ischemia and could potentially be used to assess the immediate protective effects of Zoniporide. westminster.ac.uk Future research should focus on validating these biomarkers in the context of Zoniporide therapy to enable personalized treatment strategies.

Methodological Advancements in Drug Metabolism and Pharmacokinetics

The metabolism of this compound is primarily mediated by aldehyde oxidase (AO), a cytosolic enzyme. nih.gov Significant challenges in predicting the in vivo clearance of AO substrates from in vitro data have spurred methodological advancements in this area. researchgate.netmanchester.ac.uknih.gov

Standardization of In Vitro to In Vivo Extrapolation Methods for Aldehyde Oxidase Metabolism

A consistent issue with drugs metabolized by aldehyde oxidase, including Zoniporide, is the underprediction of their in vivo clearance based on in vitro studies using human liver cytosol or S9 fractions. researchgate.netmanchester.ac.uknih.gov This discrepancy has led to the clinical failure of several drug candidates. researchgate.net

To address this challenge, several approaches are being investigated to standardize and improve the accuracy of in vitro to in vivo extrapolation (IVIVE) methods:

Empirical Scaling Factors: Research has focused on establishing robust, system-specific empirical scaling factors. manchester.ac.uknih.gov These factors are derived from a comprehensive analysis of in vitro and in vivo data from a range of AO substrates and are used to correct the initial in vitro clearance values. manchester.ac.uknih.govmanchester.ac.uk For instance, geometric mean fold errors have been calculated for data from human hepatocytes, liver cytosols, and liver S9 fractions, which can then be applied as scaling factors to improve prediction accuracy. nih.govmanchester.ac.uk

Laboratory-Specific Scaling Factors: The development of laboratory-specific scaling factors is another proposed strategy. This involves measuring the metabolism of a set of known AO substrates in-house to derive a scaling factor that can be applied to new chemical entities. nih.gov

The "Yard-stick" Approach: This qualitative method involves comparing the intrinsic clearance of a new drug candidate to that of known AO substrates with high, medium, and low clearance. manchester.ac.uk This allows for a rank-ordering of the new compound's likely in vivo clearance. manchester.ac.uk

Physiologically Based Pharmacokinetic (PBPK) Modeling: The use of PBPK models that incorporate data on extrahepatic metabolism can improve the accuracy of clearance predictions. nih.gov For some AO substrates, including extrahepatic metabolism in the models has been shown to reduce the error in prediction. nih.gov

These advancements aim to build greater confidence in the early assessment of AO-metabolized compounds, preventing the costly late-stage failure of promising drug candidates.

Species-Specific Tissue Expression Profiling of Metabolic Enzymes

Significant species differences exist in the expression and activity of aldehyde oxidase, which complicates the extrapolation of preclinical data to humans. nih.govnih.gov These differences are a critical consideration in the development of drugs like Zoniporide.

Genetic and Expression Differences:

Humans possess a single active aldehyde oxidase gene, AOX1. nih.govnih.gov In contrast, rodents have multiple active AOX genes; for example, mice have four (Aox1-4), each encoding a functionally distinct enzyme. nih.govnih.gov This genetic disparity is a major contributor to the observed species differences in metabolism. Notably, the dog, a common species in preclinical toxicology studies, lacks an active AOX enzyme, making it an unsuitable model for predicting human AO-mediated metabolism. researchgate.net

Interactive Data Table: Species Comparison of Aldehyde Oxidase (AOX) Genes

| Species | Active AOX Genes |

| Human | AOX1 |

| Mouse | Aox1, Aox2, Aox3, Aox4 |

| Rat | Aox1, Aox2, Aox3, Aox4 |

| Dog | None |

Tissue Distribution in Humans:

In humans, AOX1 is a cytosolic enzyme with the highest concentration found in the liver. researchgate.netwikipedia.org It is also expressed in several other tissues, albeit at lower levels. Understanding this distribution is important for predicting potential extrahepatic metabolism and tissue-specific drug effects.

Interactive Data Table: Relative Expression of AOX1 in Human Tissues

| Tissue | Relative AOX1 Expression |

| Liver | High |

| Adrenal Gland | High |

| Kidney | Moderate |

| Lung | Low |

| Gastrointestinal Tract | Low |

The marked differences in both the number of AOX genes and their tissue-specific expression levels across species underscore the importance of selecting appropriate animal models and exercising caution when extrapolating preclinical pharmacokinetic data to humans for AO-metabolized compounds like this compound. veritastk.co.jpxenotech.com The rhesus monkey is often considered a more suitable model for human AO metabolism due to higher sequence similarity. veritastk.co.jp

Q & A

Q. What is the mechanism of action of zoniporide hydrochloride, and how does its selectivity for NHE-1 impact experimental design?

this compound selectively inhibits the sodium-hydrogen exchanger isoform 1 (NHE-1), which regulates intracellular pH in cardiac cells. Its high selectivity (>150-fold for NHE-1 over other isoforms) ensures minimal off-target effects in studies . When designing experiments, researchers should validate NHE-1 inhibition using pH recovery assays in isolated cardiomyocytes or platelets, with zoniporide concentrations calibrated to its IC50 (14 nM for human NHE-1) . Controls should include non-cardiac cell lines to confirm isoform specificity.

Q. What are the standard in vitro and in vivo models for studying zoniporide’s cardioprotective effects?

- In vitro : Isolated rat cardiomyocytes or human platelets subjected to acidosis-recovery cycles (e.g., NH4Cl prepulse method) to measure NHE-1 activity .

- In vivo : Rat models of ischemia-reperfusion injury, such as the Langendorff isolated heart preparation, where zoniporide (1 mg/kg i.v. loading dose + 1.98 mg/kg/h infusion) improves functional recovery post-reperfusion .

Q. How do researchers determine the optimal zoniporide concentration for experimental use?

Dose-response curves are critical. For in vitro studies, start with 10–1000 nM (aligning with its IC50 of 14 nM and effective range in platelet swelling assays (IC50=59 nM)) . In vivo, plasma concentrations of 2–4 µM are effective, achievable via 1 mg/kg i.v. loading doses . Adjust based on species differences; e.g., rat NHE-1 IC50 is 73 nM .

Q. What analytical methods are recommended for quantifying zoniporide in biological samples?

Liquid chromatography (LC) with UV or mass spectrometry detection is standard. For example:

- Column : C18, 4.6 × 150 mm, 5 µm.

- Mobile phase : Acetonitrile/ammonium acetate buffer (pH 4.5).

- Flow rate : 1.0 mL/min . Validate recovery rates in plasma or tissue homogenates using spiked controls.

Q. How does zoniporide improve hypothermic myocardial preservation in donor hearts?

Zoniporide (1000 nM) enhances cardiac function recovery in isolated working rat hearts by upregulating p-STAT3 and reducing lactate dehydrogenase (LDH) and caspase-3 activity. Include STAT3 inhibitors (e.g., stattic) to confirm pathway involvement .

Advanced Research Questions

Q. How can contradictory IC50 values for zoniporide across studies be reconciled?

Discrepancies arise from assay conditions (e.g., temperature: 25°C vs. 37°C reduces H+ efflux inhibition ). Standardize protocols:

- Use consistent cell types (e.g., human platelets vs. rat cardiomyocytes).

- Control intracellular pH using calibrated buffers.

- Report free vs. total plasma concentrations, as protein binding affects bioavailability .

Q. What experimental strategies elucidate the interplay between NHE-1 inhibition and STAT3 activation in zoniporide’s cardioprotection?

- Co-treatment : Combine zoniporide with STAT3 inhibitors (stattic) to assess functional recovery and apoptotic markers (e.g., caspase-3) .

- Knockdown models : Use siRNA against STAT3 in cardiomyocytes to isolate NHE-1-specific effects.

- Time-course studies : Measure STAT3 phosphorylation kinetics relative to pH recovery post-ischemia .

Q. What pharmacokinetic challenges arise when translating zoniporide dosing from rodents to larger mammals?

Rodent studies use high plasma concentrations (2–4 µM), but solubility limits (≤1 mg/mL in ethanol) complicate scaling. Strategies:

Q. How can zoniporide be integrated into synergistic therapies for enhanced cardioprotection?